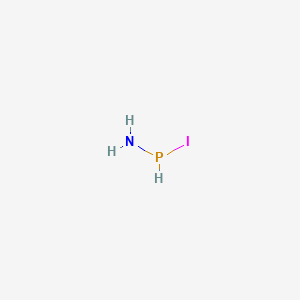
Phosphonamidous iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonamidous iodide is a chemical compound that contains phosphorus, nitrogen, and iodine atoms It is known for its unique reactivity and is used in various chemical reactions and applications
Métodos De Preparación
Phosphonamidous iodide can be synthesized through several methods. One common synthetic route involves the reaction of phosphonamidous chloride with sodium iodide in an organic solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation.
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Phosphonamidous iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonamidous oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to phosphonamidous hydride using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the iodide group is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphonamidous iodide has several scientific research applications:
Biology: Research studies have explored its potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: It has been investigated for its potential use in drug development, particularly in the design of phosphorus-based drugs.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of phosphonamidous iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Phosphonamidous iodide can be compared with other similar compounds such as phosphonium iodide and phosphonamidous chloride While all these compounds contain phosphorus, they differ in their reactivity and applications
Similar compounds include:
Phosphonium iodide: Known for its use as a reagent in organic synthesis and as a storage form of phosphine.
Phosphonamidous chloride: Used in the synthesis of this compound and other phosphorus-containing compounds.
Propiedades
Número CAS |
25757-12-4 |
|---|---|
Fórmula molecular |
H3INP |
Peso molecular |
174.909 g/mol |
InChI |
InChI=1S/H3INP/c1-3-2/h3H,2H2 |
Clave InChI |
ZHYLQHOBMVCKCB-UHFFFAOYSA-N |
SMILES canónico |
NPI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


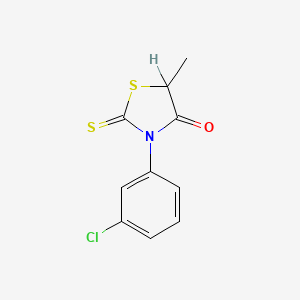
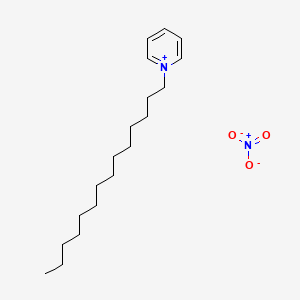
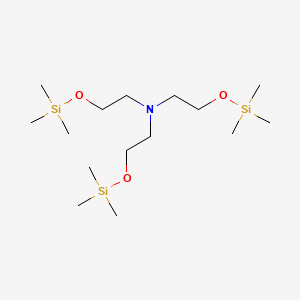


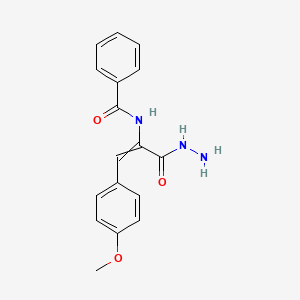
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
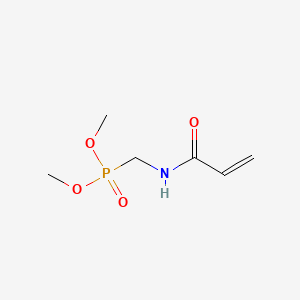
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
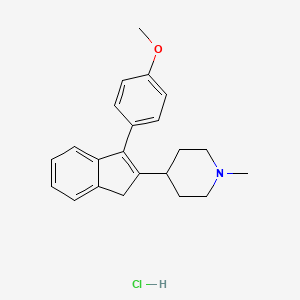
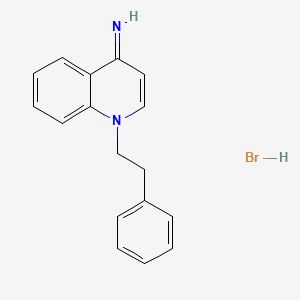
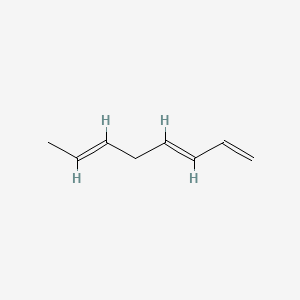
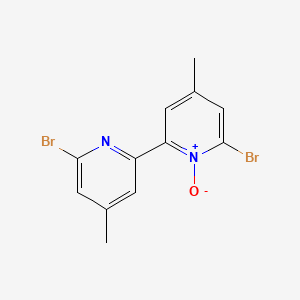
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
